molecular formula C12H14N2O5 B103884 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid CAS No. 2566-19-0

2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid

Cat. No.: B103884
CAS No.: 2566-19-0
M. Wt: 266.25 g/mol
InChI Key: VFRCXEHNAFUTQC-UHFFFAOYSA-N
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Description

(Carboenzoxy)glycylglycine, also known as N-[(Benzyloxy)carbonyl]glycylglycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) protecting group attached to the amino group of glycine. This compound is often utilized in the synthesis of more complex peptides and proteins due to its stability and ease of removal of the protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Carboenzoxy)glycylglycine is typically synthesized through the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.
  • Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0°C to 5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Acidify the reaction mixture to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In industrial settings, the production of (Carboenzoxy)glycylglycine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Carboenzoxy)glycylglycine undergoes various chemical reactions, including:

    Hydrolysis: The carbobenzoxy protecting group can be removed through hydrolysis under acidic or basic conditions, yielding free glycylglycine.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

    Deprotection: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid (TFA) for acidic deprotection.

Major Products Formed

    Hydrolysis: Glycylglycine.

    Coupling Reactions: Longer peptide chains.

    Deprotection: Free glycylglycine and benzyl alcohol.

Scientific Research Applications

(Carboenzoxy)glycylglycine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of peptide-based drugs and as a tool for investigating the mechanisms of proteolytic enzymes.

    Industry: In the production of synthetic peptides for use in pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

Similar Compounds

    (Carboenzoxy)glycine: Similar in structure but lacks the additional glycine residue.

    (Carboenzoxy)alanine: Contains an alanine residue instead of glycine.

    (Carboenzoxy)phenylalanine: Contains a phenylalanine residue instead of glycine.

Uniqueness

(Carboenzoxy)glycylglycine is unique due to its specific structure, which includes two glycine residues and a carbobenzoxy protecting group. This structure provides stability and ease of removal of the protecting group, making it a valuable tool in peptide synthesis. Its simplicity and versatility make it a preferred choice for researchers working on peptide-based projects.

Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCXEHNAFUTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180356
Record name Carbobenzoxyglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-19-0
Record name Carbobenzoxyglycylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2566-19-0
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Record name Carbobenzoxyglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[Phenylmethoxy)carbonyl]glycyl]-glycine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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